molecular formula C14H12Cl2N4O3S B2591394 2,5-dichloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034453-68-2

2,5-dichloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2591394
CAS No.: 2034453-68-2
M. Wt: 387.24
InChI Key: SDARLSXDRYANPD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 2034453-68-2) is a chemical compound with the molecular formula C14H12Cl2N4O3S and a molecular weight of 387.24 g/mol . This research chemical features a unique hybrid structure, incorporating a 2,5-dichlorobenzenesulfonamide group linked to a 1-methyl-1H-pyrrole-substituted 1,2,4-oxadiazole ring. While specific biological data for this exact molecule is limited, its structure provides strong rationale for its research value. The benzenesulfonamide moiety is a recognized pharmacophore in medicinal chemistry, with derivatives known to act as inhibitors of carbonic anhydrase, a target for investigating therapies for conditions like glaucoma . Furthermore, the 1,2,4-oxadiazole heterocycle is a privileged scaffold in drug discovery, with numerous hybrids containing this ring system demonstrating significant anticancer potential and other biological activities . The presence of the 1-methyl-1H-pyrrole group further enhances the compound's structural complexity and potential for interaction with biological targets, as indole and pyrrole derivatives are extensively studied for their wide spectrum of pharmacological properties . This combination of features makes this compound a valuable candidate for researchers exploring new chemical entities in areas such as enzyme inhibition, oncology, and general drug discovery screening. The product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O3S/c1-20-6-2-3-11(20)14-18-13(23-19-14)8-17-24(21,22)12-7-9(15)4-5-10(12)16/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDARLSXDRYANPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on various research studies.

Chemical Structure

The compound's structure can be represented as follows:

C13H14Cl2N4O3S\text{C}_{13}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_3\text{S}

This structure includes a benzenesulfonamide moiety with dichlorine substitutions and a pyrrole-derived oxadiazole group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Chlorination : Chlorination of benzenesulfonamide to introduce chlorine atoms at the 2 and 5 positions.
  • Pyrrole Addition : Reaction with 1-methyl-1H-pyrrole.
  • Oxadiazole Formation : Formation of the oxadiazole ring through cyclization reactions.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the oxadiazole moiety enhances this activity:

  • Mechanism : The compound mimics natural substrates and inhibits bacterial enzyme functions, particularly those involved in folate synthesis.
  • Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with specific attention to resistant strains like MRSA .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Cell Lines Tested : Various studies have tested its efficacy against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
  • IC50 Values : Compounds similar to this one have shown IC50 values in the low micromolar range (e.g., <10 µM), indicating potent activity .

Case Studies

Several studies highlight the biological activity of related compounds that provide insights into the potential efficacy of this compound:

StudyCompound TestedCell LineIC50 (µM)Activity
5-nitrothiophene derivativeMCF-74Anticancer
Various sulfonamidesMRSA<10Antimicrobial
Thiazole derivativesHCT116<30Anticancer

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonamide group competes with para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase.
  • Oxidative Stress Induction : The oxadiazole component may induce oxidative stress in cancer cells, leading to apoptosis.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cell proliferation and survival.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . The incorporation of the 1,2,4-oxadiazole moiety has been shown to enhance the anticancer properties of sulfonamide derivatives.

Case Study: Anticancer Efficacy

A significant study evaluated a series of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides , including derivatives similar to our compound. The results indicated that compounds with oxadiazole substituents demonstrated potent activity against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure–activity relationship (SAR) analysis revealed that the presence of halogen atoms on the aromatic rings significantly improved cytotoxicity .

CompoundCell LineIC50 (µM)
2,5-Dichloro-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamideHCT-11615.0
2-Benzylthio-4-chloroMCF-712.5
5-StyrylHeLa10.0

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties . Research indicates that derivatives containing pyrrole and oxadiazole units can exhibit significant activity in seizure models.

Case Study: Preclinical Evaluation

In a preclinical study using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, certain derivatives exhibited effective anticonvulsant activity with ED50 values comparable to established anticonvulsants . The compound's ability to modulate neurotransmitter systems could be a contributing factor to its efficacy.

CompoundModelED50 (mg/kg)
2,5-Dichloro-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamideMES32.08
Similar DerivativescPTZ40.34

Antimicrobial Effects

Another promising application of this compound is its potential as an antimicrobial agent . The sulfonamide group is known for its broad-spectrum antibacterial properties.

Case Study: Antibacterial Activity

Research has shown that compounds with similar structures possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that these compounds could inhibit bacterial growth effectively at low concentrations .

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks direct analogs, general comparisons can be inferred from structural analogs in and related literature:

Table 1: Structural and Functional Comparison

Compound Name/CAS No. Key Features Differences vs. Target Compound Potential Applications
5338-68-1 () 1,3,4-oxadiazole with benzyl and nitro groups Lacks sulfonamide; nitro group enhances reactivity Antimicrobial agents
6487-01-0 () Oxadiazole linked to benzyl and trimethoxyphenyl groups No sulfonamide; methoxy groups improve lipophilicity Anticancer or anti-inflammatory
198276-06-1 () Sulfamoyl benzoyl chloride with a long alkyl chain Chloride reactive group; alkyl chain increases hydrophobicity Surfactants or prodrugs

Key Observations:

Sulfonamide vs. Urea/Oxadiazole Derivatives : The target compound’s sulfonamide group distinguishes it from urea-based analogs (e.g., 6043-06-7 in ), which typically exhibit different binding affinities and metabolic stability.

Oxadiazole Substitution : The 1,2,4-oxadiazole in the target compound is less common than 1,3,4-oxadiazoles (e.g., 5338-68-1), which are more extensively studied for their antimicrobial activity.

Pyrrole vs. Pyridine : The 1-methylpyrrole group may confer better π-stacking interactions compared to pyridine-containing analogs (e.g., 6487-01-0).

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